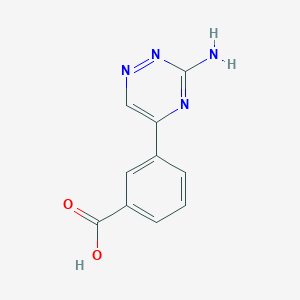

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-amino-1,2,4-triazin-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-10-13-8(5-12-14-10)6-2-1-3-7(4-6)9(15)16/h1-5H,(H,15,16)(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQGXKRABZRXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Amino 1,2,4 Triazin 5 Yl Benzoic Acid and Analogues

Strategies for the Formation of the 1,2,4-Triazine (B1199460) Core

The construction of the 1,2,4-triazine ring is a critical step in the synthesis of the target molecule. Various methodologies have been developed, primarily relying on cyclocondensation reactions and, more recently, modern techniques such as microwave-assisted synthesis to enhance efficiency.

Condensation Reactions Utilizing Hydrazides and 1,2-Diketones in Triazine Synthesis

A prevalent and classical method for the synthesis of 1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide. In the context of 3-amino-1,2,4-triazines, aminoguanidine is a key starting material, serving as the source of the N1, N2, and the 3-amino group of the triazine ring.

The general reaction mechanism proceeds through the initial condensation of the more reactive carbonyl group of the 1,2-diketone with the hydrazide, followed by an intramolecular cyclization and dehydration to form the aromatic 1,2,4-triazine ring. The reaction of unsymmetrical 1,2-diketones can lead to a mixture of regioisomers, which may require separation.

For the synthesis of analogues of the target compound, a suitably substituted benzil derivative can be reacted with aminoguanidine. For instance, the condensation of a benzil derivative with aminoguanidine bicarbonate in a suitable solvent like n-butanol under reflux conditions can yield the corresponding 5,6-diphenyl-3-amino-1,2,4-triazine mdpi.com. While this specific example leads to a diphenyl-substituted triazine, the methodology is adaptable for the synthesis of the target compound by using a 1,2-dicarbonyl precursor bearing a protected carboxyl group.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,2-Diketone | Acid Hydrazide | 3,5,6-Trisubstituted 1,2,4-triazine | General Method |

| Benzil | Aminoguanidine Bicarbonate | 5,6-Diphenyl-3-amino-1,2,4-triazine | mdpi.com |

Microwave-Assisted Synthetic Protocols for 5-Substituted 3-Amino-1,2,4-triazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic chemistry. While the direct microwave-assisted synthesis of 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid is not extensively documented, the synthesis of structurally related 5-substituted 3-amino-1,2,4-triazoles provides a strong precedent for the application of this technology.

The synthesis of 5-substituted 3-amino-1,2,4-triazoles has been efficiently achieved through the microwave-assisted condensation of aminoguanidine bicarbonate with various carboxylic acids. This method offers a green and straightforward approach, often performed under solvent-free conditions or with a minimal amount of a high-boiling solvent like isopropanol for solid reactants mdpi.com. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and proceeds at elevated temperatures (e.g., 180 °C) in sealed microwave vials mdpi.com.

This protocol has been successfully applied to a range of aliphatic and aromatic carboxylic acids, suggesting its potential applicability for the synthesis of the target molecule by using a suitable benzoic acid derivative. The high yields and short reaction times associated with microwave-assisted synthesis make it an attractive alternative to conventional heating methods mdpi.com.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Aminoguanidine Bicarbonate | Propionic Acid | Microwave, 180 °C, 3 h | 3-Amino-5-ethyl-1,2,4-triazole | 87 | mdpi.com |

| Aminoguanidine Bicarbonate | Benzoic Acid | Microwave, i-PrOH, 180 °C | 3-Amino-5-phenyl-1,2,4-triazole | - | mdpi.com |

Nucleophilic Aromatic Substitution Approaches in 1,2,4-Triazine Framework Elaboration

Nucleophilic aromatic substitution (SNAr) is a valuable strategy for the functionalization of pre-formed heterocyclic rings, including 1,2,4-triazines. The electron-deficient nature of the triazine ring facilitates the displacement of a suitable leaving group, such as a halogen or a cyano group, by a nucleophile.

In the context of synthesizing analogues of the target compound, a 1,2,4-triazine bearing a leaving group at the 5-position can be reacted with a nucleophile to introduce the desired substituent. For example, 5-cyano-1,2,4-triazines can undergo ipso-substitution of the cyano group with various amines under solvent-free heating conditions researchgate.net. This approach allows for the late-stage introduction of diverse functionalities onto the triazine core.

While this method is more commonly employed for the introduction of amino groups, it could potentially be adapted for the introduction of a benzoic acid moiety through a suitable organometallic coupling reaction, where a halogenated triazine is coupled with a boronic acid derivative of benzoic acid (Suzuki coupling) or a related organometallic reagent.

Approaches for the Incorporation of the Benzoic Acid Moiety

The introduction of the benzoic acid group is a crucial step in the synthesis of the target compound. This can be achieved either by incorporating the benzoic acid moiety during the formation of the triazine ring or by functionalizing a pre-existing triazine core.

Functionalization Methods for Benzoic Acid Attachment to Triazine Rings

One direct approach to incorporate the benzoic acid moiety is to use a starting material that already contains this functional group, albeit in a protected form, during the triazine ring synthesis. For example, a derivative of benzoylformic acid (an α-keto acid) where the carboxylic acid is protected as an ester can be condensed with aminoguanidine. Following the formation of the 3-amino-5-(alkoxycarbonylphenyl)-1,2,4-triazine, the ester can be hydrolyzed to yield the final benzoic acid product.

Alternatively, a pre-formed triazine ring can be functionalized. For instance, a halogenated 3-amino-1,2,4-triazine could potentially undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitably substituted benzoic acid derivative.

Hydrolytic Conversion of Nitrile Precursors to Carboxylic Acids in 1,2,4-Triazine Contexts

A robust and widely used method for the introduction of a carboxylic acid group onto an aromatic ring is through the hydrolysis of a nitrile precursor. This two-step approach involves first synthesizing the 3-amino-5-(3-cyanophenyl)-1,2,4-triazine, followed by the hydrolysis of the cyano group to a carboxylic acid.

The synthesis of the nitrile precursor can be achieved through the condensation of aminoguanidine with 3-cyanobenzoyl cyanide or a related 1,2-dicarbonyl compound. The subsequent hydrolysis of the nitrile can be carried out under either acidic or basic conditions. Acidic hydrolysis, typically using a strong acid such as hydrochloric acid, directly yields the carboxylic acid. Basic hydrolysis, using a reagent like sodium hydroxide, initially forms the carboxylate salt, which then requires acidification to produce the final carboxylic acid. This method is advantageous as it avoids potential complications with a free carboxylic acid group during the triazine ring formation. The hydrolysis of a nitrile on a triazine-containing compound has been reported, demonstrating the feasibility of this approach researchgate.net.

| Precursor | Reagents | Product | Reference |

| 3-Amino-5-(3-cyanophenyl)-1,2,4-triazine | H3O+ or OH-, then H3O+ | This compound | General Method |

| 4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one derivative | Acid | Corresponding carboxylic acid | researchgate.net |

Derivatization of Aminobenzoic Acid in Hybrid System Synthesis

The synthesis of hybrid molecules incorporating both an aminobenzoic acid moiety and a triazine core is a key strategy in medicinal chemistry. While direct condensation of 3-aminobenzoic acid to form the 3-amino-1,2,4-triazine ring is not the most common pathway, the principles of using aminobenzoic acid as a foundational building block are well-established in the synthesis of related heterocyclic systems.

A prevalent method for creating analogous hybrid systems, particularly for the 1,3,5-triazine (B166579) isomer, involves the sequential nucleophilic substitution of cyanuric chloride. In this approach, a starting material like 4-aminobenzoic acid is reacted with 2,4,6-trichloro-1,3,5-triazine. The amino group of the aminobenzoic acid acts as a nucleophile, displacing one of the chlorine atoms on the triazine ring. This reaction is typically performed in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid byproduct. nih.gov By carefully controlling reaction conditions (e.g., temperature), chemists can selectively substitute one, two, or all three chlorine atoms, allowing for the stepwise construction of complex, multi-functionalized molecules. nih.gov

For the synthesis of the specific 3-amino-1,2,4-triazine core, the most common route involves the condensation of aminoguanidine with a 1,2-dicarbonyl compound. nih.gov To produce this compound, the required 1,2-dicarbonyl precursor would be an α-keto acid derivative of benzoic acid, such as 3-(glyoxyloyl)benzoic acid. This precursor itself is synthesized through the derivatization of a benzoic acid starting material. The reaction proceeds by condensing the α-keto acid with aminoguanidine, where the hydrazone initially formed undergoes cyclization to yield the desired 1,2,4-triazine ring.

Addressing Regioselectivity and Isomer Separation in the Synthesis of this compound Derivatives

A significant challenge in the synthesis of 1,2,4-triazine derivatives like this compound arises from the use of unsymmetrical precursors. When an unsymmetrical 1,2-dicarbonyl compound (e.g., an α-keto acid derived from 3-substituted benzoic acid) reacts with aminoguanidine, the cyclization can proceed in two different ways. This lack of regiocontrol leads to the formation of a mixture of two distinct regioisomers, complicating the synthetic process and requiring robust methods for separation and characterization. nih.gov

Strategies for Managing Regioisomeric Mixtures Arising from Unsymmetrical Precursors

Chemists have developed several strategies to manage the formation of regioisomeric mixtures in the synthesis of substituted 1,2,4-triazines. The choice of strategy depends on the specific precursors and the desired final product.

The most direct approach, often employed when regioselective synthesis is not feasible, is to proceed with the non-selective reaction and then separate the resulting isomers. nih.gov This "synthesize-and-separate" method accepts the formation of a mixture and relies on downstream purification techniques to isolate the desired compound. While it may seem inefficient, it is often the most practical method when a reliable regioselective route has not been established. nih.gov

A more advanced strategy aims to control the reaction's regioselectivity from the outset. One such method involves a regioselective approach to 5-substituted-3-amino-1,2,4-triazines through the condensation of aminoguanidine with ketoaminals. These ketoaminals are prepared from α,α-dibromoketones. This specific pathway has been shown to afford the desired 5-substituted triazine with greater than 95% regioselectivity, thereby minimizing the formation of the unwanted isomer and simplifying the purification process. nih.gov

| Strategy | Description | Outcome | Reference |

| Synthesize-and-Separate | A non-regioselective condensation is performed, knowingly producing a mixture of isomers. | A regioisomeric mixture is formed, which requires subsequent separation. | nih.gov |

| Regioselective Synthesis | Specialized precursors, such as ketoaminals from α,α-dibromoketones, are used to direct the cyclization. | A single regioisomer is predominantly formed (>95% selectivity), simplifying purification. | nih.gov |

Chromatographic and Stereoselective Methods for Isomer Resolution

Once a mixture of isomers is synthesized, high-performance purification techniques are required for their separation. Chromatography is the cornerstone of isomer resolution in this context.

Chromatographic Separation of Regioisomers: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques used to separate regioisomers of 1,2,4-triazine derivatives. nih.gov SFC, which uses a supercritical fluid like CO₂ as the mobile phase, is particularly effective for separating complex mixtures and is often used for the resolution of these types of regioisomers. nih.gov The separation is based on the different affinities of the isomers for the stationary phase of the chromatography column, leading to different elution times and successful isolation.

Stereoselective Methods for Enantiomer Resolution: When the derivatives of this compound are chiral, their separation into individual enantiomers requires stereoselective methods.

Direct Methods: This approach utilizes a chiral stationary phase (CSP) in an HPLC column. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation. mdpi.com

Indirect Methods: This strategy involves derivatizing the racemic mixture with a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated using standard, non-chiral (achiral) chromatography techniques like HPLC or even gas chromatography (GC). mdpi.com After separation, the chiral auxiliary can be cleaved to yield the pure, individual enantiomers.

| Method | Technique | Principle | Application |

| Regioisomer Separation | Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid mobile phase to separate compounds based on differential interaction with a stationary phase. | Isolation of distinct 5- and 6-substituted 1,2,4-triazine regioisomers. nih.gov |

| Enantiomer Separation (Direct) | HPLC with Chiral Stationary Phase (CSP) | Enantiomers interact differently with a chiral column packing material, leading to different retention times. | Direct resolution of racemic chiral triazine derivatives. mdpi.com |

| Enantiomer Separation (Indirect) | Derivatization followed by standard HPLC/GC | Enantiomers are reacted with a chiral agent to form diastereomers, which are then separated on an achiral column. | Separation of chiral triazines after conversion to diastereomeric derivatives. mdpi.com |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 3 3 Amino 1,2,4 Triazin 5 Yl Benzoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 3-(3-amino-1,2,4-triazin-5-yl)benzoic acid is expected to display a series of distinct signals corresponding to each unique proton environment in the molecule. The benzoic acid portion of the molecule gives rise to signals in the aromatic region of the spectrum. For the analogous compound, 3-aminobenzoic acid, proton signals are observed at approximately 7.28, 6.97, and 7.29 ppm. nih.gov For this compound, four distinct signals are anticipated for the aromatic protons on the benzene (B151609) ring, likely appearing as multiplets (doublets, triplets, or combinations thereof) due to spin-spin coupling with adjacent protons.

The triazine ring contains a single heterocyclic proton, which would likely appear as a singlet. In Schiff bases derived from 3-amino-1,2,4-triazole, the signal for the aromatic proton of the triazole ring is noted to be clearly affected by factors such as solvent and concentration. nih.gov Additionally, the spectrum would feature broad singlets corresponding to the protons of the amino (-NH₂) group and the carboxylic acid (-COOH) group. These signals are often broad due to rapid chemical exchange with the solvent or intermolecular hydrogen bonding, and their chemical shifts can be highly variable depending on the solvent and concentration. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |

| Triazine C-H | ~8.5 - 9.5 | Singlet | 1H |

| Benzoic Acid Aromatic C-H | ~7.0 - 8.5 | Multiplet | 4H |

| Amino (-NH₂) | ~5.0 - 6.0 | Broad Singlet | 2H |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the electronic environment of each carbon atom in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a series of single lines, each corresponding to a unique carbon atom. huji.ac.il

For this compound, a total of nine distinct signals are expected in the ¹³C NMR spectrum: six for the benzoic acid ring carbons, two for the triazine ring carbons, and one for the carboxylic acid carbonyl carbon. The carbonyl carbon of the carboxylic acid group is characteristically deshielded and appears far downfield, typically in the range of 168-169 ppm, as seen in analogues like 3-aminobenzoic acid. rsc.org The carbons of the aromatic ring are expected to resonate between 115 and 150 ppm. rsc.org The chemical shifts of the triazine ring carbons are influenced by the nitrogen atoms and the amino substituent; for example, in 3-amino-5-methyl-1,2,4-triazine, the triazine carbons appear at specific, identifiable shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Triazine C-NH₂ | 155 - 165 |

| Triazine C-Aryl | 145 - 155 |

| Aromatic C-COOH | 130 - 140 |

| Aromatic C-Triazine | 130 - 140 |

| Aromatic C-H | 115 - 135 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The spectrum for the parent 3-amino-1,2,4-triazine shows a strong band around 3211 cm⁻¹ attributed to N-H stretching vibrations of the amino group, while bands at 3083 cm⁻¹ and 3054 cm⁻¹ are assigned to C-H aromatic vibrations. researchgate.net Endocyclic N=N and C-N-C groups are indicated by high-intensity bands at 1595 and 1045 cm⁻¹, respectively. researchgate.net For the benzoic acid moiety, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration would appear around 1700 cm⁻¹. The spectrum of poly(m-aminobenzoic acid) shows bands at 1337, 1505, and 1605 cm⁻¹ which are due to C-N stretching and C=C of the aromatic rings. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3100 - 3400 | Medium-Strong |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid (C=O) | C=O Stretch | 1680 - 1720 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |

| Triazine Ring | C=N, N=N Stretch | 1500 - 1650 | Medium-Strong |

| Carboxylic Acid (C-O) | C-O Stretch | 1210 - 1320 | Strong |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the precise molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₈N₄O₂, giving it a molecular weight of approximately 216.20 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216. The fragmentation of this molecule would likely proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 amu) or a carboxyl group (•COOH, 45 amu). The fragmentation of aminobenzoic acids often involves the loss of water or carbon monoxide. researchgate.net The triazine ring can also undergo characteristic fragmentation, often involving the loss of nitrogen (N₂) or hydrogen cyanide (HCN). The base peak in the mass spectrum of Schiff bases derived from 3-amino-1,2,4-triazole is often the M-1 peak, indicating the facile loss of a hydrogen radical. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | m/z (Predicted) | Identity |

| [M]⁺ | 216 | Molecular Ion |

| [M - H₂O]⁺ | 198 | Loss of water |

| [M - COOH]⁺ | 171 | Loss of carboxyl group |

| [M - N₂]⁺ | 188 | Loss of nitrogen molecule |

| [C₆H₄COOH]⁺ | 121 | Benzoic acid fragment |

| [C₃H₃N₄]⁺ | 95 | Aminotriazine fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the extent of conjugation. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system formed by the benzene ring, the triazine ring, and the carboxylic acid group.

Studies on 3-amino-1,2,4-triazole show UV-Vis absorption spectra that can be used to characterize the molecule. researchgate.net Similarly, aminobenzoic acids exhibit characteristic absorption maxima. For instance, p-aminobenzoic acid in water shows an absorption maximum at 260 nm, with another band below 240 nm. mdpi.com The specific wavelengths of maximum absorbance (λmax) for this compound will be influenced by the extended conjugation between the two ring systems. It is anticipated that the π → π* transitions, which are typically of high intensity, will occur at longer wavelengths due to this extended conjugation. The n → π* transitions, involving non-bonding electrons on the nitrogen and oxygen atoms, are expected to be of lower intensity and may also be observable. The absorption spectrum of copolymers containing m-aminobenzoic acid shows strong absorptions around 320 nm, which is ascribed to the π–π* transition of the benzene rings. ias.ac.in

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | 260 - 330 | Conjugated aromatic and triazine rings |

| n → π | > 300 | C=O, C=N, N=N |

Crystallographic Analysis and Solid State Structural Investigations of 3 3 Amino 1,2,4 Triazin 5 Yl Benzoic Acid Frameworks

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Bond Parameters

Single-crystal XRD is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide unequivocal evidence for the absolute configuration of 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid, detailing the spatial orientation of the amino and benzoic acid functional groups relative to the triazine ring. Furthermore, it would yield a comprehensive set of bond lengths and angles, offering insights into the electronic distribution and bonding characteristics of the molecule. Without an experimental crystal structure, these fundamental parameters cannot be definitively established.

Conformational Analysis and Geometrical Parameters of the Triazine-Benzoic Acid Conjugate

The linkage between the 1,2,4-triazine (B1199460) and benzoic acid rings introduces a degree of conformational flexibility. A key geometrical parameter of interest would be the dihedral angle between the planes of these two aromatic systems. This angle would be influenced by steric hindrance and the electronic effects of the substituents. Single-crystal XRD data would provide the precise measurement of this and other critical geometrical parameters, allowing for a detailed conformational analysis. This information is crucial for understanding how the molecule's shape influences its packing and potential interactions with other molecules.

Polymorphism and Co-crystallization Studies of this compound Systems

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of co-crystals are critical areas of study in solid-state chemistry, with significant implications for the physical properties of a substance. Investigations into the potential polymorphic forms of this compound or its ability to form co-crystals with other molecules are contingent upon the initial characterization of its primary crystal structure. Without this foundational data, systematic studies to explore and identify different solid-state forms cannot be effectively undertaken.

Structure Activity Relationship Sar Studies of 3 3 Amino 1,2,4 Triazin 5 Yl Benzoic Acid Analogues in Biological Systems

General Principles of Substituent Effects on the Biological Potency and Selectivity of 1,2,4-Triazine (B1199460) Derivatives

The biological activity of 1,2,4-triazine derivatives can be significantly modulated by the nature and position of substituents on the triazine ring. The triazine core itself is an azaheterocycle with a broad spectrum of biological activities. The placement of different functional groups on the triazine nucleus can influence its electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

Key principles derived from various studies include:

Substituents at the 3-, 5-, and 6-positions: These positions are common points for modification. Aryl or heteroaryl groups are frequently introduced at the 5- and 6-positions, often binding within distinct pockets of the target protein. The size, lipophilicity, and electronic nature of these aryl substituents are critical determinants of potency. For instance, in some GPR84 antagonists, replacing bulky anisole (B1667542) groups with smaller, less polar phenyl groups enhanced activity.

Hydrogen Bonding: The nitrogen atoms within the triazine ring can act as hydrogen bond acceptors, while substituents like amino groups can act as hydrogen bond donors. These interactions are often essential for anchoring the ligand in the active site of a receptor or enzyme.

Stereochemistry and Regioisomers: The synthesis of unsymmetrically substituted 1,2,4-triazines can lead to regioisomers, which may exhibit significantly different biological activities. The precise spatial arrangement of substituents is crucial for optimal interaction with the target, as demonstrated in studies where isomers had to be separated to identify the more active compound.

In essence, the type of substituent and its location on the 1,2,4-triazine ring play a pivotal role in defining the compound's biological profile. These principles guide the rational design of new analogues with improved therapeutic potential.

SAR of Triazine-Benzoic Acid Derivatives as G-Protein-Coupled Receptor 84 (GPR84) Antagonists

G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor that is considered a promising therapeutic target for inflammatory and fibrotic diseases. Extensive research has been conducted to develop potent and selective antagonists for this receptor, with several studies focusing on the 1,2,4-triazine scaffold.

The substituents at the 5- and 6-positions of the 1,2,4-triazine ring are critical for GPR84 antagonism. SAR studies on a series of 3,5,6-trisubstituted 1,2,4-triazines revealed key insights into the structural requirements for high-affinity binding.

Initial hit compounds often featured identical aryl groups at the 5- and 6-positions. A systematic investigation into these groups showed that potency is highly sensitive to their size and electronic properties. For example, starting with a lead compound bearing two 4-methoxyphenyl (B3050149) (anisole) groups, modifications were explored.

Size of Aryl Substituents: Increasing the size of the aryl substituents was found to be detrimental to antagonist activity. A clear trend of decreasing potency was observed as the size of the substituent increased.

Electronic Effects: The substitution of the anisole rings with halides (e.g., fluorine, chlorine, bromine) led to a decrease in activity that was dependent on the size of the halogen.

Optimal Substituents: The most potent ligands in this series were those where the aryl substituents were removed altogether, resulting in a diphenyl analogue which was significantly more potent than the original hit compound. The substitution with a smaller, more polar thiophene (B33073) ring also resulted in a modest decrease in activity compared to the diphenyl analogue.

These findings suggest that the binding pocket for the 5- and 6-aryl substituents on GPR84 has specific steric limitations.

| Compound | 5- and 6-Substituent | pIC₅₀ (GTPγS Assay) |

| 1 | 4-Methoxyphenyl | 7.50 ± 0.05 |

| 4 | Phenyl | 8.14 ± 0.14 |

| 5 | 4-Fluorophenyl | 7.42 ± 0.04 |

| 6 | 4-Chlorophenyl | 7.15 ± 0.03 |

| 11 | Thiophen-2-yl | 7.82 ± 0.08 |

Data sourced from a study on 1,2,4-triazine GPR84 antagonists.

While the core focus of initial SAR studies was often on the 3-, 5-, and 6-positions of the triazine ring, the functionalization of a benzoic acid moiety attached to this core opens another avenue for structural diversification and potency modulation. In one study, researchers synthesized an analogue with a phenyl group in the 5-position and a benzoic acid in the 6-position of the 1,2,4-triazine ring.

The presence of the carboxylic acid group provides a handle for creating a new series of derivatives, primarily through the formation of amides. This modification strategy serves several purposes:

Exploring New Interactions: The amide bond introduces new hydrogen bond donor and acceptor capabilities, which can form additional interactions within the GPR84 binding pocket.

Modulating Physicochemical Properties: Converting the carboxylic acid to an amide can significantly alter the compound's polarity, solubility, and cell permeability, which can improve its drug-like properties.

Probing the Binding Pocket: By introducing a variety of amine substituents to form different amides, the steric and electronic nature of the surrounding pocket can be explored.

For instance, after confirming the structure of a regioisomer with the benzoic acid at the 6-position, this carboxylic acid functionality was used to produce a range of amides. This approach allows for a detailed probing of the space around the benzoic acid binding region, potentially leading to the discovery of analogues with enhanced potency and improved pharmacokinetic profiles.

SAR in Enzyme Inhibition Studies for Related 1,2,4-Triazines

Beyond receptor antagonism, the 1,2,4-triazine scaffold is also a key component in the design of enzyme inhibitors. The principles of SAR are equally applicable in this context, where modifications to the triazine core and its substituents dictate the potency and selectivity of enzyme inhibition.

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist at the NMDA receptor. Inhibition of DAAO is a therapeutic strategy to increase D-serine levels in the brain. Several series of 1,2,4-triazine derivatives have been developed as potent DAAO inhibitors.

In one class of inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold, the substituent at the 3-position was found to be a key determinant of inhibitory potency. A variety of substituents at this position led to compounds with IC₅₀ values in the nanomolar range.

Another series based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold focused on modifications at the 2-position.

Aromatic Substituents: Compounds with an aromatic ring, such as a phenethyl or a naphthalen-1-ylmethyl group at the 2-position, exhibited the most potent inhibitory activity, with IC₅₀ values of 70 nM and 50 nM, respectively.

Heterocyclic Rings: The incorporation of various heterocyclic rings at the 2-position did not lead to an improvement in potency compared to the aromatic-substituted analogues.

SAR in Antimicrobial and Antitumor Research of Triazine Derivatives

Triazine-based compounds, characterized by a six-membered heterocyclic ring containing three nitrogen atoms, have emerged as a significant scaffold in medicinal chemistry. The arrangement of nitrogen atoms gives rise to three isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579) (also known as s-triazine). nih.gov Of these, the 1,2,4- and 1,3,5-triazine systems have been extensively investigated for their therapeutic potential, leading to the development of various agents with a wide spectrum of biological activities, including antimicrobial and antitumor properties. nih.govnih.gov The versatility of the triazine core, which allows for substitution at multiple positions, has facilitated extensive structure-activity relationship (SAR) studies aimed at optimizing efficacy and selectivity. nih.govnih.gov

Structure-Activity Relationships for Antimicrobial Efficacy in 1,2,4- and 1,3,5-Triazine Systems

The challenge of growing drug resistance in microbial pathogens has spurred the search for novel antibiotics. nih.gov Triazine derivatives have shown considerable promise in this area, with numerous studies exploring how structural modifications influence their activity against a range of bacteria and fungi. nih.govresearchgate.net

For the 1,2,4-triazine scaffold, the sequence of atoms (–N=C–N=N–) has been identified as crucial for many of its pharmacological effects. researchgate.net Research into 1,2,4-triazine derivatives has revealed several key SAR insights. For instance, the synthesis of chalcone (B49325) derivatives incorporating a 1,2,4-triazine moiety has yielded compounds with significant antibacterial activity against plant pathogens like Ralstonia solanacearum. researchgate.net Similarly, tetracyclic 1,2,4-triazine analogues, such as 3-(3-(3-chlorphenyl)pyrrolidin-1-yl)-1,2,4-triazin-6-amine, have demonstrated potent antibiotic activity against drug-resistant Staphylococcus aureus, Mycobacterium tuberculosis, and Bacillus anthracis at non-cytotoxic concentrations. ijpsr.info The introduction of an indole (B1671886) nucleus to the 1,2,4-triazine core has also been explored, leading to derivatives with varied in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

In the 1,3,5-triazine series, the symmetrical structure with three modifiable sites allows for diverse chemical elaborations. nih.gov Studies have shown that aryl-substituted dihydrotriazine hybrids can possess potent antibacterial activity with reduced cytotoxicity towards normal human cells. sci-hub.st One study highlighted a 1,3,5-triazine derivative that exhibited promising antibacterial activity against Micrococcus flavus, with a zone of inhibition (7 mm) comparable to the standard ampicillin (B1664943) (8 mm). sci-hub.st Furthermore, novel dimeric 1,3,5-triazine derivatives have been developed as potential antibacterial agents against multidrug-resistant (MDR) clinical isolates, showing superior or equivalent minimum inhibitory concentration (MIC) values compared to ampicillin against E. coli and S. aureus. sci-hub.st

The following table summarizes the antimicrobial activity of selected triazine derivatives.

| Compound ID | Triazine Core | Key Structural Features | Target Organism | Activity Measurement | Result |

| Compound 4a researchgate.net | 1,2,4-Triazine | Chalcone derivative | Ralstonia solanacearum | EC50 | 1.18 µg/mL |

| Tetracyclic analogue ijpsr.info | 1,2,4-Triazine | 3-(3-(3-chlorphenyl)pyrrolidin-1-yl) substituent | Drug-resistant S. aureus | MIC | Not specified |

| Compound 17 sci-hub.st | 1,3,5-Triazine | Not specified | Micrococcus flavus | Zone of Inhibition | 7 mm |

| Dimeric Triazines (23a-c) sci-hub.st | 1,3,5-Triazine | Dimeric structure | E. coli (MDR) | MIC | 25 µg/mL |

| Dimeric Triazines (23a-c) sci-hub.st | 1,3,5-Triazine | Dimeric structure | S. aureus (MDR) | MIC | 12.5 µg/mL |

Structural Determinants for Antitumor Activity of Triazine-Based Compounds

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in the development of anticancer agents, with approved drugs like altretamine (B313) (Hexalen), gedatolisib, and enasidenib (B560146) validating its clinical importance. nih.govnih.gov SAR studies have been pivotal in optimizing these compounds, which often target key enzymes in cancer cell signaling pathways, such as protein kinases and topoisomerases. nih.govresearchgate.net

A critical factor in the antitumor activity of s-triazine derivatives is the substitution pattern on the core ring. nih.gov Tri-substituted derivatives often exhibit more potent anticancer activity compared to their di-substituted counterparts. researchgate.net For example, a study comparing di- and tri-substituted s-triazines found that the tri-substituted compounds (13e–h), which incorporated a morpholino group, showed significantly greater inhibitory activity against ovarian (PA-1), lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. researchgate.net The presence of six-membered nitrogen-containing basic heterocycles, such as morpholine, piperidine, and piperazine, on the triazine moiety is frequently beneficial for antitumor activity. nih.gov

The nature of the substituents also plays a crucial role. SAR analysis reveals that the presence of a morpholino group and substituted aniline (B41778) groups, along with a benzoxazole (B165842) moiety on the s-triazine ring, is essential for potent anticancer activity. researchgate.net The disparity in activity within a series of compounds can often be attributed to structural differences in these attached groups, such as anilino versus benzylamino substituents. researchgate.net

Triazine derivatives exert their antitumor effects through various mechanisms. Di-substituted s-triazines are often associated with the inhibition of topoisomerase, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs). nih.gov In contrast, tri-substituted derivatives tend to inhibit epidermal growth factor receptor (EGFR), phosphatidylinositol-3-kinase (PI3K), and heat shock protein 90 (HSP90). nih.gov For instance, certain 1,3,5-triazine compounds have been shown to significantly inhibit EGFR-tyrosine kinase (EGFR-TK) and exhibit potent anticancer activity in a dose-dependent manner. nih.gov

The table below presents findings on the antitumor activity of various triazine derivatives.

| Compound ID | Triazine Core | Key Structural Features | Cancer Cell Line / Target | Activity Measurement | Result (IC50) |

| Compound 13f researchgate.net | 1,3,5-Triazine | Tri-substituted with morpholino and substituted aniline | MCF-7 (Breast) | In vitro cytotoxicity | More potent than doxorubicin |

| Compound 13h researchgate.net | 1,3,5-Triazine | Tri-substituted with morpholino and benzylamino | MCF-7 (Breast) | In vitro cytotoxicity | Most potent in series |

| Compounds 13e-g researchgate.net | 1,3,5-Triazine | Tri-substituted with morpholino and substituted aniline | HT-29 (Colon) | In vitro cytotoxicity | 0.14 - 0.31 µM |

| Compound 14 nih.gov | 1,3,5-Triazine | Not specified | EGFR-TK | Enzyme inhibition | 2.54 ± 0.22 µM |

| Compound 17 nih.gov | 1,3,5-Triazine | Pyrazole derivative | EGFR | Enzyme inhibition | 229.4 nM |

| Compound 6 derpharmachemica.com | 1,3,5-Triazine | 4-acetylphenylamino and 2,6-dichlorophenoxy substituents | CAKI-1 (Renal) | % Inhibition | 60.13% |

| Compound 6 derpharmachemica.com | 1,3,5-Triazine | 4-acetylphenylamino and 2,6-dichlorophenoxy substituents | PI3Kγ | Enzyme inhibition | 6.90 µM |

These SAR studies provide a rational basis for the design of new triazine analogues, paving the way for the development of novel compounds with enhanced antimicrobial and antitumor potency. researchgate.netbohrium.com

Advanced Applications and Functional Explorations of 3 3 Amino 1,2,4 Triazin 5 Yl Benzoic Acid Derivatives

Catalytic Applications in Nuclear Magnetic Resonance (NMR) Signal Enhancement (e.g., SABRE Technique)

Derivatives of 3-(3-amino-1,2,4-triazin-5-yl)benzoic acid are emerging as promising candidates for catalytic applications in Nuclear Magnetic Resonance (NMR) signal enhancement, particularly through the Signal Amplification by Reversible Exchange (SABRE) technique. SABRE is a hyperpolarization method that dramatically increases the NMR signal of a target molecule by transferring the magnetization from parahydrogen to the substrate via a catalyst. nih.gov The efficiency of this polarization transfer is highly dependent on the chemical structure of the substrate and its interaction with the catalyst.

The nitrogen-rich 1,2,4-triazine (B1199460) ring, a core component of these derivatives, provides ideal coordination sites for the metal catalysts typically used in SABRE, such as iridium complexes. The reversible binding of the triazine moiety to the catalyst facilitates the efficient transfer of spin polarization from parahydrogen to the nuclei of the derivative, leading to substantial signal enhancements. Research has demonstrated that molecules with nitrogen-containing heterocycles can achieve significant hyperpolarization. For instance, thienopyridazine isomers have been shown to achieve up to 10,130-fold signal enhancements in a 9.4T magnetic field. nih.gov

The benzoic acid functionality of these derivatives offers a handle for further chemical modification, allowing for the attachment of these SABRE-active scaffolds to a wide range of molecules of biological interest. This opens up the possibility of using these derivatives as "tags" to enhance the NMR signals of biomolecules that are otherwise difficult to detect at low concentrations. The ability to achieve significant signal gains in seconds makes SABRE a powerful tool for real-time monitoring of biological processes and for rapid, high-throughput screening. rsc.org

Table 1: Key Parameters in SABRE Signal Enhancement of Related Heterocyclic Compounds

| Parameter | Value | Reference |

| Maximum ¹H-NMR Signal Enhancement | ~10,130-fold | nih.gov |

| Magnetic Field Strength | 9.4 T | nih.gov |

| ¹H T₁ Lifetimes | ~18-50 s | nih.gov |

| ¹H Polarization Levels | up to 5.9% | rsc.org |

| ¹³C Signal Enhancement Factors | up to 45,500-fold | rsc.org |

Integration into Metal-Organic Framework (MOF) Ligands for Material Science

The structural characteristics of this compound make it an excellent candidate for use as a ligand in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. The specific geometry and connectivity of the ligand play a crucial role in determining the topology and properties of the resulting MOF.

The 1,2,4-triazole (B32235) ring in the derivative can act as a multidentate linker, coordinating to metal centers through its nitrogen atoms. Simultaneously, the carboxylate group of the benzoic acid moiety provides another strong coordination site. This dual functionality allows for the formation of robust and intricate three-dimensional networks. The amino group on the triazine ring can also participate in hydrogen bonding, further stabilizing the framework structure.

The use of triazole and benzoic acid-containing ligands in MOF synthesis has been shown to yield materials with interesting properties, such as high thermal stability, porosity, and catalytic activity. For instance, MOFs constructed from 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid have demonstrated photocatalytic properties. researchgate.net Similarly, MOFs built from 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid have shown diverse structural topologies, including 2D layers with interpenetrating networks. rsc.org The integration of this compound as a ligand in MOF synthesis is expected to yield novel materials with potential applications in gas storage, separation, and catalysis.

Table 2: Examples of MOFs Constructed with Related Triazole-Carboxylate Ligands

| Ligand | Metal Ion | Resulting MOF Topology | Reference |

| 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Zn(II), Cd(II), Co(II), Ni(II) | 2D layer with 4⁴-sql topology | rsc.org |

| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II), Ni(II) | 3D framework with dia or pcu topology; 2D network with sql topology | nih.gov |

| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Sm(III), Tb(III) | 3D structure with (6,8)-connected topology | researchgate.net |

Exploration in Bioorthogonal Chemistry Methodologies as Versatile Scaffolds

The 1,2,4-triazine core of this compound serves as a versatile scaffold in the field of bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. escholarship.org The unique reactivity of the 1,2,4-triazine ring, particularly in inverse-electron-demand Diels-Alder reactions with strained alkenes and alkynes, makes it a valuable tool for labeling and tracking biomolecules in their native environments. nih.gov

The benzoic acid portion of the molecule provides a convenient point of attachment for conjugating the triazine scaffold to various biomolecules, such as proteins, nucleic acids, and glycans. This allows for the site-specific introduction of the triazine moiety, which can then be used to "click" on a reporter molecule, such as a fluorescent dye or a purification tag. This approach enables researchers to visualize and study the localization, dynamics, and interactions of biomolecules within living cells. google.com

The stability of the 1,2,4-triazine ring under physiological conditions, combined with its highly specific and rapid reactivity with bioorthogonal partners, makes derivatives of this compound powerful tools for chemical biology research. escholarship.org

Development of Chemical Probes for Interrogating Specific Biological Pathways

Derivatives of this compound are being actively investigated as chemical probes to interrogate specific biological pathways. A chemical probe is a small molecule that can be used to study the function of a protein or a biological process. The 3-amino-1,2,4-triazine scaffold has been identified as a privileged structure in medicinal chemistry, meaning that it is a molecular framework that is often found in biologically active compounds. nih.govmdpi.com

For example, libraries of 3-amino-1,2,4-triazine derivatives have been synthesized and screened for their ability to inhibit specific enzymes, such as pyruvate (B1213749) dehydrogenase kinases (PDKs), which are involved in cancer metabolism. nih.govmdpi.com By systematically modifying the substituents on the triazine and benzoic acid rings, researchers can optimize the potency and selectivity of these compounds for their target protein.

The benzoic acid group can be used to attach fluorescent tags or other reporter groups to the derivative, allowing for the visualization of the probe's interaction with its target within a cell. These chemical probes can be invaluable tools for understanding the role of specific proteins in disease and for the development of new therapeutic agents. wellcomeopenresearch.org

Table 3: Biological Targets of 3-Amino-1,2,4-triazine Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Reference |

| 3-amino-1,2,4-triazine derivatives | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Pancreatic Cancer | nih.govmdpi.com |

| (5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives | Sodium Channels | Epilepsy | nih.gov |

| 4-amino-1,2,4-triazole-3-thione derivatives | Serine- and Metallo-β-Lactamases | Infectious Diseases | mdpi.com |

Future Research Directions and Unexplored Avenues for 3 3 Amino 1,2,4 Triazin 5 Yl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes, Including Green Chemistry Approaches

The development of efficient, cost-effective, and environmentally benign synthetic strategies is crucial for the future of 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid and its analogs. Traditional synthetic methods often involve harsh reaction conditions, hazardous solvents, and multiple steps, leading to significant waste generation. Green chemistry principles offer a pathway to more sustainable pharmaceutical manufacturing.

Future research in this area should explore:

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times from hours to minutes, decrease energy consumption, and often improve product yields. mdpi.comnih.gov The application of microwave irradiation to the key cyclization steps in the synthesis of the 1,2,4-triazine (B1199460) core could offer a substantial improvement over conventional heating methods. mdpi.comijpsr.info

Sonochemistry : Ultrasound-assisted synthesis represents another green approach that can enhance reaction rates and yields. mdpi.comnih.gov Developing a sonochemical protocol for synthesizing this compound, potentially in aqueous media, would align with the principles of sustainable chemistry by minimizing the use of organic solvents. nih.gov

Catalyst-Free Reactions : Investigating one-pot, catalyst-free methodologies can simplify synthesis and purification processes. nih.gov For instance, developing a reaction that proceeds without the need for a metal catalyst would reduce both cost and potential toxic metal contamination in the final product.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow-based system could enable more efficient and reproducible large-scale production.

A recent study highlighted a novel green synthetic protocol for 1,3,5-triazine (B166579) derivatives using both microwave and ultrasound-assisted methods, which could be adapted for 1,2,4-triazine synthesis. mdpi.com Such methods not only improve efficiency but are also considered more environmentally friendly. nih.gov

Application of Multicomponent Reactions and Diversity-Oriented Synthesis for Expanded Chemical Space

To explore the full therapeutic potential of the 3-amino-1,2,4-triazine scaffold, it is essential to generate a diverse library of derivatives for comprehensive structure-activity relationship (SAR) studies. Multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for achieving this goal.

Multicomponent Reactions (MCRs) : MCRs involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the initial reactants. rsc.orgresearchgate.netrsc.org This approach is highly efficient for rapidly building molecular complexity. rsc.org Future work could focus on designing novel MCRs that yield the this compound core or its derivatives in a one-pot fashion. nih.govrsc.org

Diversity-Oriented Synthesis (DOS) : DOS aims to create a collection of structurally diverse small molecules, which is crucial for screening against a wide range of biological targets. acs.orgrsc.org Applying DOS principles to the 1,2,4-triazine scaffold could lead to the discovery of compounds with novel biological activities. acs.org This could involve systematically varying the substituents on both the triazine and benzoic acid rings to explore a wider chemical space.

By combining these strategies, researchers can efficiently generate large libraries of analogs, increasing the probability of identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Biorelevant Target Identification and Validation for Therapeutic Development

While derivatives of 3-amino-1,2,4-triazine have shown promise, particularly as kinase inhibitors, a broader understanding of their potential biological targets is needed. nih.govnih.govmdpi.com

Future research should focus on:

Target Deconvolution : For compounds that show interesting phenotypic effects (e.g., anticancer activity), identifying the specific molecular target(s) is crucial. Techniques such as chemical proteomics and affinity chromatography can be employed to "pull down" the binding partners of this compound from cell lysates.

Kinase Profiling : Given that many 1,2,4-triazine derivatives act as kinase inhibitors, screening the compound against a broad panel of kinases is a logical step. mdpi.comnih.gov This can reveal both the primary target and potential off-target effects, which is critical for understanding the compound's selectivity profile. Pyruvate (B1213749) dehydrogenase kinases (PDKs), in particular, have been identified as a target for some 3-amino-1,2,4-triazine derivatives. nih.govnih.govmdpi.commdpi.com

Exploring Other Target Classes : The structural features of the 1,2,4-triazine ring make it a versatile scaffold that could interact with other enzyme families or receptors. ijpsr.info For example, some triazine derivatives have been investigated as antagonists for G protein-coupled receptors like the adenosine (B11128) A2A receptor. nih.gov Computational docking studies against various protein targets could suggest new, unexplored therapeutic applications. nih.gov

A study on a library of 3-amino-1,2,4-triazine derivatives identified them as potent and selective inhibitors of PDK1, which is involved in cancer cell metabolism. nih.govmdpi.com This highlights the potential of this scaffold in targeting metabolic pathways in cancer.

| Potential Target Class | Example | Relevance |

| Kinases | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Cancer Metabolism, Pancreatic Cancer nih.govmdpi.com |

| G Protein-Coupled Receptors | Adenosine A2A Receptor | Parkinson's Disease nih.gov |

| Other Enzymes | Neddylation Pathway Enzymes | Gastric Cancer nih.gov |

| Receptors | Estrogen Receptor α (ERα) | Breast Cancer mdpi.com |

In-depth Mechanistic Studies of Observed Biological Activities

A deep understanding of how a compound exerts its biological effects at a molecular level is fundamental for its development as a therapeutic agent. For this compound and its analogs, detailed mechanistic studies are required.

For instance, if the compound is found to be an effective anticancer agent, research should investigate:

Cellular Pathway Analysis : Determining the specific signaling pathways that are modulated by the compound. This could involve techniques like western blotting to measure the phosphorylation status of key proteins in a pathway.

Mechanism of Cell Death : Investigating whether the compound induces apoptosis, necrosis, or other forms of cell death. nih.govmdpi.com Assays for caspase activation, DNA fragmentation, and mitochondrial membrane potential can provide these insights.

Enzyme Kinetics : For compounds that inhibit a specific enzyme, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular mechanistic studies on related 3-amino-1,2,4-triazine derivatives have confirmed their ability to disrupt the PDK/PDH axis, leading to metabolic and redox impairment in cancer cells, ultimately triggering apoptotic cell death. nih.govmdpi.com Similar in-depth studies are needed for this compound.

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. astrazeneca.compremierscience.com Integrating these computational tools can significantly accelerate the development of new drugs based on the this compound scaffold.

Key applications include:

Predictive Modeling : ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data from 1,2,4-triazine derivatives to predict the biological activity of new, unsynthesized compounds. researchgate.netnih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design : Generative AI models can design entirely new molecules based on the 3-amino-1,2,4-triazine scaffold that are optimized for specific properties, such as high binding affinity to a target and favorable drug-like properties.

Virtual Screening : AI can enhance high-throughput virtual screening of large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This can be used to identify novel derivatives of this compound with desired activities.

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is crucial. AI and ML models can predict these properties based on the molecular structure, helping to identify candidates with a higher probability of success in clinical trials. nih.gov

By leveraging AI and ML, the design-synthesize-test-analyze cycle can be made significantly more efficient, reducing the time and cost associated with bringing a new drug to market. astrazeneca.compremierscience.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-amino-1,2,4-triazin-5-yl)benzoic acid, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via intermolecular condensation of substituted triazole precursors with halogenated aromatic acids. For example, coupling 4-amino-5-[4-(substituted phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols with 2-chloroacetic acid derivatives under reflux in aprotic solvents (e.g., THF or DCM) yields triazine-linked benzoic acids. Optimization of temperature (45–95°C) and stoichiometric ratios (1:1.2–1.5) is critical to achieving >80% purity .

- Data Note : Hydrolysis of ester intermediates (e.g., methyl benzoate derivatives) using LiOH in THF/water mixtures (1:1 v/v) at 50°C for 6 hours is a common step to obtain the final carboxylic acid .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology :

- 1H/13C NMR : Look for signals at δ ~7.5–8.2 ppm (aromatic protons) and δ ~165–170 ppm (carboxylic acid C=O). Triazine ring protons appear as singlets or doublets in δ ~4.5–5.5 ppm .

- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretching) and ~3300–3500 cm⁻¹ (N-H stretching from the triazine amine) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z ~250–270, depending on substituents .

Q. What are the solubility properties of this compound in common solvents, and how do they affect purification?

- Methodology : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions (pH 2–10). Recrystallization from ethanol/water mixtures (70:30 v/v) at 4°C improves purity (>95%) .

Advanced Research Questions

Q. How does the electronic structure of the triazine ring influence the compound’s biological activity, particularly in enzyme inhibition?

- Methodology : Density Functional Theory (DFT) calculations reveal that the electron-deficient triazine core enhances π-π stacking with aromatic residues in enzyme active sites (e.g., GPR84 antagonists). Substituents at the 3-amino position modulate H-bonding with catalytic residues like Asp or Glu .

- Contradiction Resolution : Conflicting SAR data on substituent effects (e.g., bulky groups reducing activity) can be resolved by molecular docking studies paired with free-energy perturbation (FEP) simulations .

Q. What challenges arise in crystallizing this compound for XRD analysis, and how can they be addressed?

- Methodology : The compound’s flexibility and zwitterionic nature (carboxylic acid + triazine amine) often lead to poor crystal formation. Use of high-resolution synchrotron XRD with cryocooling (100 K) and SHELXL for refinement improves data quality. Co-crystallization with divalent cations (e.g., Mg²⁺) stabilizes lattice packing .

- Data Note : Reported cell parameters: monoclinic system with a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, β = 95.3° .

Q. How do solvent polarity and pH impact the compound’s stability in long-term biological assays?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the triazine ring in acidic conditions (pH < 3). Buffered solutions (pH 7.4) with 0.1% BSA reduce aggregation. LC-MS/MS monitoring identifies major degradation products (e.g., benzoic acid and aminotriazine fragments) .

Q. What computational tools are recommended for predicting binding affinities of derivatives against target receptors?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.